molecular formula C10H13N3O B1291992 1-(4-Aminophenyl)-3-methylimidazolidin-2-one CAS No. 95182-37-9

1-(4-Aminophenyl)-3-methylimidazolidin-2-one

Katalognummer: B1291992
CAS-Nummer: 95182-37-9
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: KJWAFEWCKMCUMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminophenyl)-3-methylimidazolidin-2-one (CAS 95182-37-9) is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . It belongs to the class of imidazolidin-2-ones, which are cyclic ureas recognized as pivotal functionalities in drug discovery and medicinal chemistry . The imidazolidine-2-one scaffold is a key structural component in several FDA-approved drugs and various bioactive compounds . Recent scientific literature highlights that novel derivatives of this scaffold are being synthesized and evaluated for their anti-cancer activity in vitro, demonstrating the value of this structural motif in the development of new therapeutic agents . As a supplier, we provide this chemical for research purposes only. It is the responsibility of the researcher to conduct a comprehensive risk assessment before use. This product is not for human or veterinary diagnostic or therapeutic uses. Handle with care, as it may be hazardous. Please refer to the provided Safety Data Sheet for detailed handling and hazard information.

Eigenschaften

IUPAC Name

1-(4-aminophenyl)-3-methylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWAFEWCKMCUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625074
Record name 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95182-37-9
Record name 1-(4-Aminophenyl)-3-methylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction of 4-Aminophenyl Isocyanate with N-Methyl Ethylenediamine

  • Description : One common synthetic route is the reaction between 4-aminophenyl isocyanate and N-methyl ethylenediamine.

  • Conditions : This reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions.

  • Yield : The yield can vary based on the reaction conditions but is generally optimized through careful control of temperature and solvent choice.

Organocatalyzed Synthesis via Hydroamidation

  • Description : A novel method involves the organo-catalyzed synthesis of imidazolidinones via intramolecular hydroamidation of propargylic ureas.

  • Conditions : The reaction is performed using a base catalyst under mild conditions, often resulting in high yields within a short time frame (e.g., 62% yield reported).

  • Mechanism Insights : Computational studies have provided insights into the mechanism, suggesting that the reaction proceeds through deprotonation steps followed by cyclization.

Continuous Flow Reactors for Industrial Production

  • Description : In industrial settings, continuous flow reactors are employed to optimize reaction conditions and improve yield.

  • Advantages : This method enhances efficiency and allows for better control over reaction parameters, potentially leading to higher purity products.

1-(4-Aminophenyl)-3-methylimidazolidin-2-one can undergo various chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions

  • Reagents : Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Products : These reactions can lead to the formation of oxidized imidazolidinone derivatives.

Reduction Reactions

  • Reagents : Reducing agents such as sodium borohydride are utilized.

  • Products : Reduction can yield various reduced imidazolidinone compounds.

Substitution Reactions

  • Reagents : Halogenated compounds in the presence of bases like sodium hydroxide can facilitate substitution reactions.

  • Products : This may lead to substituted phenyl-imidazolidinone derivatives.

To ensure successful synthesis and characterization of this compound, specific experimental controls and analytical techniques are critical.

Purity Assessment

  • Chromatography : High-performance liquid chromatography (HPLC) should be employed to assess purity levels (≥95%).

  • Spectroscopy Techniques :

    • Nuclear Magnetic Resonance (NMR) spectroscopy can confirm structural integrity by identifying characteristic peaks corresponding to the imidazolidinone core.
    • Mass Spectrometry (MS) is used to verify molecular weights consistent with expected values.

Structural Confirmation

X-ray crystallography can provide definitive structural confirmation by analyzing single crystals grown under controlled conditions.

The preparation of this compound involves several synthetic routes, each with unique advantages and challenges. Continued research into optimizing these methods will enhance yield and purity, making this compound more accessible for pharmaceutical applications. The ongoing exploration of its chemical reactivity also opens avenues for developing novel derivatives with improved biological activity.

Preparation Method Key Reagents Conditions Yield
Reaction with Isocyanate 4-Aminophenyl Isocyanate, N-Methyl Ethylenediamine Dichloromethane, reflux Varies
Organocatalyzed Hydroamidation Propargylic Ureas, Base Catalyst Mild conditions Up to 62%
Continuous Flow Reactor Various Optimized flow conditions Enhanced efficiency

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminophenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced imidazolidinone compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized imidazolidinone derivatives.

    Reduction: Reduced imidazolidinone compounds.

    Substitution: Substituted phenyl-imidazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(4-Aminophenyl)-3-methylimidazolidin-2-one has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Study :
A comparative study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines, including breast and glioblastoma cells.

Case Study :
In a study involving human breast cancer cells, treatment with this compound led to significant reductions in cell viability, with mechanisms involving cell cycle arrest and apoptosis induction being identified. The compound's ability to inhibit HER2 signaling pathways was noted as a key factor in its anticancer activity .

Neuroprotective Effects

Emerging research has suggested that this compound may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study :
In laboratory settings, treatment with this compound demonstrated substantial protection against neurotoxic agents like β-amyloid peptides and hydrogen peroxide in human neuroblastoma SH-SY5Y cells. These findings suggest potential therapeutic applications in neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of 1-(4-Aminophenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Purity : Commercially available at 95% purity (e.g., via Combi-Blocks, QC-8673) .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound Name CAS Number Substituent Position Key Structural Features Electronic Effects
1-(4-Aminophenyl)-3-methylimidazolidin-2-one 95182-37-9 Para-amino Methyl at C3, NH₂ at phenyl para Enhanced resonance stabilization
1-(3-Aminophenyl)-3-methylimidazolidin-2-one 517918-82-0 Meta-amino Methyl at C3, NH₂ at phenyl meta Reduced conjugation efficiency
1-(4-Bromophenyl)imidazolidin-2-one 530081-14-2 Para-bromo Bromine substituent (electron-withdrawing) Decreased electron density at ring

Impact :

  • Brominated analogs (e.g., 1-(4-Bromophenyl)imidazolidin-2-one) exhibit reduced nucleophilicity due to electron-withdrawing effects, limiting their reactivity in coupling reactions .

Coordination Chemistry

  • Metal Complexation: Dichloro[1-(isoquinolin-3-yl)-3-methylimidazolidin-2-one]copper(II) () formed a stable complex with Cu(II), indicating that the imidazolidinone nitrogen and aromatic system can act as ligands . The target compound’s amino group may further enhance metal-binding capacity, enabling applications in catalysis or materials science.

Physicochemical Properties

Property This compound 1-(4-Bromophenyl)imidazolidin-2-one 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Molecular Weight (g/mol) 191.23 255.12 191.23
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Lower solubility due to Br Moderate solubility
Lipophilicity (LogP) Higher (due to methyl group) Lower Similar to target compound

Key Observations :

  • Brominated analogs (e.g., 1-(4-Bromophenyl)imidazolidin-2-one) may exhibit lower solubility in aqueous media, limiting bioavailability .

Commercial Availability

    Biologische Aktivität

    1-(4-Aminophenyl)-3-methylimidazolidin-2-one (commonly referred to as 1-(4-API)-3-Me-IMD-2-one) is a heterocyclic organic compound with significant biological activity, particularly in pharmacological contexts. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    1-(4-API)-3-Me-IMD-2-one has the molecular formula C₉H₁₃N₃O and a molecular weight of approximately 177.22 g/mol. Its structure includes a five-membered imidazolidin-2-one ring with an amino group on the phenyl ring, which contributes to its reactivity and biological interactions. The compound's ability to undergo nucleophilic substitutions and cyclization reactions makes it versatile in synthetic chemistry.

    Enzyme Inhibition

    One of the most notable biological activities of 1-(4-API)-3-Me-IMD-2-one is its role as an enzyme inhibitor. Research indicates that derivatives of this compound can inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in the pathophysiology of neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.

    Antimicrobial Properties

    1-(4-API)-3-Me-IMD-2-one has also demonstrated antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that it may serve as a potential candidate for developing new antimicrobial agents, particularly against drug-resistant pathogens. The exact mechanisms behind its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

    Antitumor Activity

    Emerging research highlights the potential antitumor properties of 1-(4-API)-3-Me-IMD-2-one. In vitro studies have shown that it exhibits cytotoxic effects on human tumor cell lines, indicating its potential as a therapeutic agent in cancer treatment. The compound's ability to induce apoptosis in cancer cells could be linked to its interactions with specific molecular targets involved in cell proliferation and survival .

    The mechanisms by which 1-(4-API)-3-Me-IMD-2-one exerts its biological effects involve interactions with various biomolecules:

    • Enzyme Binding : The compound may form covalent bonds with enzyme active sites, leading to inhibition. For instance, it can inhibit proteases by binding to serine residues within their active sites, preventing substrate access and subsequent catalysis.
    • Cellular Effects : Long-term exposure to this compound has been observed to alter cellular functions such as proliferation and apoptosis, suggesting a complex interplay between its chemical structure and biological responses.

    Research Findings

    Recent studies have expanded the understanding of 1-(4-API)-3-Me-IMD-2-one's biological activity:

    Study Focus Findings
    Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesterase; potential for Alzheimer's treatment.
    Antitumor ActivityExhibits cytotoxicity against human tumor cell lines; induces apoptosis.
    Antimicrobial ActivityDemonstrates activity against various bacteria and fungi; potential for new antimicrobial agents.

    Case Studies

    Case Study 1: Neuroprotective Effects
    A study investigated the neuroprotective effects of 1-(4-API)-3-Me-IMD-2-one in animal models of Alzheimer’s disease. The results indicated that treatment with this compound led to improved cognitive performance and reduced amyloid plaque accumulation, suggesting its potential utility in neurodegenerative disease management.

    Case Study 2: Antimicrobial Efficacy
    In vitro testing against multi-drug resistant strains of Staphylococcus aureus showed that derivatives of 1-(4-API)-3-Me-IMD-2-one exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its promise as a novel antimicrobial agent.

    Q & A

    Q. What are the recommended synthetic routes for 1-(4-Aminophenyl)-3-methylimidazolidin-2-one, and how can reaction conditions be optimized?

    Methodological Answer: The synthesis typically involves cyclization reactions of precursors containing the imidazolidinone core. For example, intermediates like 1-(2-bromoethyl)-3-methylimidazolidin-2-one (CAS 1247049-14-4) can be modified via nucleophilic substitution or coupling reactions with 4-aminophenyl derivatives . Optimization may include:

    • Temperature control : Reactions often proceed at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO).
    • Catalysts : Use of Pd-based catalysts for cross-coupling or acid/base catalysts for cyclization.
    • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
      Key challenges include minimizing byproducts from incomplete cyclization or oxidation of the amine group .

    Q. How can the purity and structural integrity of this compound be validated post-synthesis?

    Methodological Answer:

    • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity ≥95% .
    • Spectroscopy :
      • NMR : Confirm the presence of the 4-aminophenyl group (δ 6.5–7.0 ppm for aromatic protons) and imidazolidinone carbonyl (δ 165–170 ppm in 13C^{13}\text{C} NMR).
      • MS : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z consistent with C10_{10}H12_{12}N3_3O).
    • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3%) .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

    Methodological Answer:

    • Data Collection : Use single crystals grown via slow evaporation (solvent: dichloromethane/methanol). Collect diffraction data with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
    • Structure Refinement : Employ SHELXL for refinement, focusing on:
      • Torsion angles : Validate planarity of the imidazolidinone ring and orientation of the 4-aminophenyl group.
      • Hydrogen bonding : Identify interactions (e.g., N–H···O) stabilizing the crystal lattice .
    • Validation : Check for outliers in the CIF file using PLATON/ADDSYM to ensure space group correctness .

    Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives targeting antifungal activity?

    Methodological Answer:

    • Derivative Design : Modify substituents on the imidazolidinone ring (e.g., morpholinyl or pyrrolidinyl groups) to enhance solubility or target affinity .
    • Biological Assays :
      • Antifungal screening : Use microbroth dilution (CLSI M38/M44) against Candida albicans and Aspergillus niger; compare MIC values to reference drugs (e.g., fluconazole) .
      • Mechanistic studies : Assess ergosterol biosynthesis inhibition via LC-MS or fluorescence-based assays.
    • Computational Modeling : Dock derivatives into fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina to predict binding modes .

    Q. How can conflicting solubility and stability data for this compound be reconciled in pharmacokinetic studies?

    Methodological Answer:

    • Solubility Enhancement :
      • Co-solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility.
      • Salt formation : Prepare HCl or phosphate salts to increase ionization .
    • Stability Profiling :
      • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (2–9) to identify degradation pathways (e.g., hydrolysis of the imidazolidinone ring).
      • Analytical monitoring : UPLC-PDA to track degradation products and quantify half-life .

    Experimental Design & Data Analysis

    Q. What experimental controls are critical when evaluating antibacterial activity to avoid false positives/negatives?

    Methodological Answer:

    • Positive controls : Include standard antibiotics (e.g., ciprofloxacin for Gram-negative bacteria, vancomycin for Gram-positive).
    • Solvent controls : Account for DMSO/ethanol effects on bacterial growth (keep concentrations ≤1% v/v).
    • Culturing conditions :
      • Use Mueller-Hinton agar/broth adjusted to pH 7.2–7.4.
      • Validate inoculum density via McFarland standards (0.5 OD).
    • Resazurin assay : Confirm bactericidal vs. bacteriostatic activity by monitoring metabolic activity over 24h .

    Q. How can computational methods predict metabolite formation and toxicity risks early in development?

    Methodological Answer:

    • Metabolite Prediction : Use software like Meteor (Lhasa Limited) to simulate Phase I/II transformations (e.g., N-demethylation or glucuronidation).
    • Toxicity Screening :
      • CYP inhibition : Assess interactions with CYP3A4/2D6 using fluorogenic substrates.
      • AMES test : Prioritize derivatives with low mutagenic potential via in silico models (e.g., Derek Nexus) .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.